4-Nitro-2-(trifluoromethyl)phenyl isocyanate
Description
4-Nitro-2-(trifluoromethyl)phenyl isocyanate (CAS: 16588-73-1) is an aromatic isocyanate characterized by a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position on the phenyl ring. This compound is a reactive intermediate widely used in organic synthesis, particularly in the preparation of ureas, carbamates, and heterocyclic compounds. Its trifluoromethyl group enhances electrophilicity and stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity patterns. Safety data classify it as a flammable liquid (UN 1993, Hazard Class 3), requiring careful handling.
Properties
IUPAC Name |
1-isocyanato-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)6-3-5(13(15)16)1-2-7(6)12-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBGKEPRECQBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408158 | |
| Record name | 4-Nitro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-73-1 | |
| Record name | 1-Isocyanato-4-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-2-(trifluoromethyl)phenyl isocyanate | |
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Preparation Methods
The synthesis of 4-Nitro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Nitro-2-(trifluoromethyl)phenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Common reagents used in these reactions include amines, alcohols, and reducing agents like hydrogen and catalysts such as palladium on carbon. Major products formed from these reactions include ureas, carbamates, and amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-nitro-2-(trifluoromethyl)phenyl isocyanate is , with a molecular weight of approximately 232.12 g/mol. The compound features a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a phenyl ring, which contributes to its unique reactivity and properties in various chemical reactions.
Medicinal Chemistry
Anticancer Activity:
this compound has shown promising cytotoxic properties against various cancer cell lines, making it a potential candidate for anticancer drug development. Its derivatives are being explored for their ability to inhibit specific kinases involved in tumor growth and angiogenesis, similar to the FDA-approved drug Sorafenib, which targets multiple kinases including RAF and VEGFR .
Case Study:
In a study focusing on the synthesis and biological evaluation of compounds containing trifluoromethyl groups, derivatives of this compound exhibited significant inhibition of tumor cell proliferation, suggesting their potential as lead compounds in anticancer therapies .
Synthetic Organic Chemistry
Reactivity in Synthesis:
The compound is utilized as an intermediate in the synthesis of various organic compounds. Its isocyanate functional group enables the formation of ureas and carbamates, which are important in pharmaceutical chemistry .
Synthesis Methodology:
Several synthetic routes have been developed for producing this compound. One notable method involves the reaction of 4-nitro-2-trifluoromethyl aniline with phosgene or triphosgene under controlled conditions to yield the desired isocyanate efficiently while minimizing by-products .
Material Science Applications
Polymer Production:
Due to its reactive isocyanate group, this compound can be employed in the production of polyurethane materials. These materials are widely used in coatings, adhesives, and foams due to their durability and chemical resistance.
Table: Comparison of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development; kinase inhibitors | Sorafenib analogs; cytotoxicity studies |
| Synthetic Organic Chemistry | Intermediate for urea and carbamate synthesis | Synthesis routes involving phosgene/triphosgene |
| Material Science | Production of polyurethanes for coatings and adhesives | Industrial applications in coatings and insulation materials |
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages . This reactivity is exploited in various chemical synthesis and modification processes. The nitro group can also undergo reduction, which can alter the compound’s reactivity and properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The reactivity and applications of aryl isocyanates are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Electrophilicity : The trifluoromethyl group in this compound increases electrophilicity compared to methyl-substituted analogs (e.g., 4-Methyl-2-nitrophenyl isocyanate), making it more reactive toward nucleophiles like amines.
- Nitro Group Position : Meta-nitro derivatives (e.g., 4-Methyl-3-nitrophenyl isocyanate) exhibit reduced conjugation with the isocyanate group, leading to slower reaction kinetics compared to para-nitro isomers.
- Fluorinated Analogs : The 4-fluoro-2-(trifluoromethyl)phenyl isocyanate (CAS 190774-54-0) shows higher thermal stability and lipophilicity, favoring pharmaceutical applications.
Biological Activity
4-Nitro-2-(trifluoromethyl)phenyl isocyanate (C₈H₃F₃N₂O₃) is a compound characterized by the presence of an isocyanate functional group, a nitro group, and a trifluoromethyl group attached to a phenyl ring. This unique structure contributes to its significant biological activity, particularly in the realms of synthetic organic chemistry and medicinal applications. The compound's molecular weight is approximately 232.12 g/mol, and it has been shown to exhibit cytotoxic properties against various cancer cell lines, making it a candidate for further research in anticancer drug development.
The chemical structure of this compound includes:
- Isocyanate Group : -N=C=O
- Nitro Group : -NO₂
- Trifluoromethyl Group : -CF₃
These functional groups enhance the compound's lipophilicity and reactivity, allowing it to interact with biological molecules like proteins and amino acids.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent. For instance, the compound has shown cytotoxicity against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines indicate its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 10.32 |
| HCT-15 | 6.62 |
| UO-31 | 7.69 |
The mechanism underlying this cytotoxicity may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Interaction with Biological Molecules
This compound interacts with various biological molecules, which may lead to modifications affecting their functions. Studies have shown that it can react with amino acids and proteins, potentially altering their biological activities. Such interactions are critical for understanding both its therapeutic potential and toxicity profile.
Toxicological Profile
While the compound shows promise in cancer treatment, it also poses certain risks. Like many isocyanates, it can cause irritation or allergic reactions upon skin contact or inhalation. Therefore, handling precautions must be taken when working with this compound in laboratory settings.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, with the compound inducing apoptosis through ROS generation.
- Protein Interaction Studies : Research focused on how this compound modifies protein structures and functions, particularly enzymes involved in cellular signaling pathways.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Precursor | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | 4-Chloro-3-nitrobenzotrifluoride | DMF, 80°C, 12 hr | ~65% | |
| Phosgenation | 4-Nitro-2-(trifluoromethyl)aniline | Phosgene, 0°C, 4 hr | ~70% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- IR Spectroscopy : Detect the isocyanate (-NCO) stretch at ~2270 cm⁻¹. Broad peaks near 1660 cm⁻¹ may indicate carbonyl groups in byproducts .
- NMR : ¹H NMR (DMSO-d₆) should resolve aromatic protons (δ 7.34–8.41 ppm) and confirm substitution patterns. ¹³C NMR identifies nitrile carbons (~120–125 ppm) and carbonyl groups (~165 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 232 (C₈H₃F₃N₂O₃) confirm molecular weight, while fragmentation patterns help identify structural motifs .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Codes : R10 (flammable), R20/21/22 (harmful if inhaled, in contact with skin, or swallowed), and R36/37/38 (irritates eyes, respiratory system, and skin) .
- PPE : Use nitrile gloves, sealed goggles, and respiratory protection (e.g., ABEK filters).
- Storage : Keep at 2–8°C in airtight containers, away from moisture and amines to prevent polymerization .
Advanced: How do the electron-withdrawing nitro and trifluoromethyl groups influence its reactivity?
Methodological Answer:
The nitro (-NO₂) and trifluoromethyl (-CF₃) groups synergistically deactivate the aromatic ring, directing electrophiles to the para position relative to -NCO. Computational studies (DFT) show these groups lower the LUMO energy, enhancing susceptibility to nucleophilic attack at the isocyanate group. Experimental data from analogous compounds (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) confirm accelerated urea formation with amines .
Advanced: What mechanistic insights explain contradictory product distributions in reactions with amines?
Methodological Answer:
Product variability arises from competing pathways:
- Primary Pathway : Nucleophilic addition of amines to -NCO forms urea derivatives.
- Side Reactions : Under acidic conditions, the nitro group may undergo reduction, forming aminophenyl byproducts. TLC monitoring (as in ) and pH control (buffered at pH 7–8) minimize side reactions. Kinetic studies using in situ IR can track intermediate formation .
Advanced: How can computational modeling optimize its application in inhibitor design?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations predict binding affinities of urea derivatives to target enzymes (e.g., kinase inhibitors). For example:
- Step 1 : Derivatize the isocyanate with bioactive amines (e.g., 2-aminopyridine).
- Step 2 : Screen derivatives against enzyme libraries (e.g., DDR kinases) using fluorescence polarization assays .
Advanced: What strategies resolve spectral ambiguities in characterizing isocyanate adducts?
Methodological Answer:
- Dynamic NMR : Resolves rotational isomers in urea derivatives by analyzing temperature-dependent splitting of aromatic signals .
- 2D HSQC : Correlates ¹H-¹³C couplings to assign complex substituent environments, particularly in trifluoromethyl-containing analogs .
Advanced: How is this compound applied in environmental or material science research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
